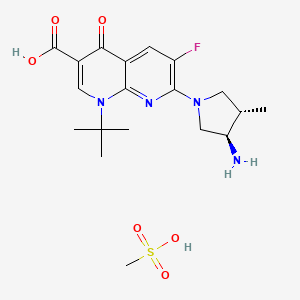![molecular formula C14H8O5 B3061538 Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-8-hydroxy- CAS No. 123297-91-6](/img/structure/B3061538.png)
Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-8-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID26394986-Compound-50 is a small molecular drug developed by Boston Biomedical, Inc. The compound has the chemical formula C14H8O5 and is known for its inhibitory effects on the signal transducer and activator of transcription 3 (STAT3) pathway . This pathway is crucial in mediating cellular responses to various growth factors and cytokines, making the compound significant in therapeutic research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID26394986-Compound-50 involves a multi-step process. The key steps include:
Formation of the core structure: The core structure is synthesized through a series of condensation reactions involving aromatic aldehydes and ketones.
Oxidation and Reduction: The intermediate compounds undergo oxidation and reduction reactions to introduce the necessary functional groups.
Cyclization: The final step involves cyclization to form the desired compound.
Industrial Production Methods: Industrial production of PMID26394986-Compound-50 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
PMID26394986-Compound-50 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the STAT3 pathway and its inhibitors.
Biology: Investigated for its role in modulating cellular responses to cytokines and growth factors.
Medicine: Explored as a potential therapeutic agent for diseases involving the STAT3 pathway, such as cancer and inflammatory diseases.
Industry: Utilized in the development of new drugs targeting the STAT3 pathway.
Mechanism of Action
The compound exerts its effects by inhibiting the STAT3 pathway. STAT3 is a transcription factor that mediates cellular responses to interleukins, growth factors, and other cytokines. Once activated, STAT3 recruits coactivators to the promoter region of target genes, leading to their transcription. PMID26394986-Compound-50 inhibits this process, thereby modulating the expression of genes involved in cell cycle regulation, apoptosis, and inflammation .
Comparison with Similar Compounds
- PMID26394986-Compound-10
- PMID26394986-Compound-20
- PMID26394986-Compound-30
Comparison: PMID26394986-Compound-50 is unique in its specific inhibition of the STAT3 pathway. While other compounds may also target STAT3, PMID26394986-Compound-50 has shown higher specificity and potency in preclinical studies. This makes it a promising candidate for further development and therapeutic applications .
Properties
CAS No. |
123297-91-6 |
|---|---|
Molecular Formula |
C14H8O5 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
2-acetyl-8-hydroxybenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H8O5/c1-6(15)10-5-8-12(17)7-3-2-4-9(16)11(7)13(18)14(8)19-10/h2-5,16H,1H3 |
InChI Key |
MYDAXHYLQBNETF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


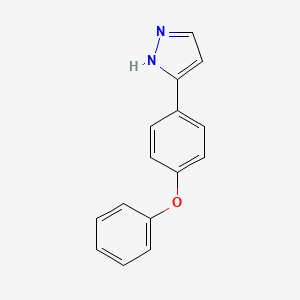
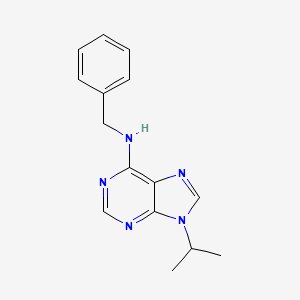
![N-(2-aminophenyl)-4-[(E)-3-(cyclopropylamino)-2-(4-fluorophenyl)-3-oxoprop-1-enyl]benzamide](/img/structure/B3061484.png)
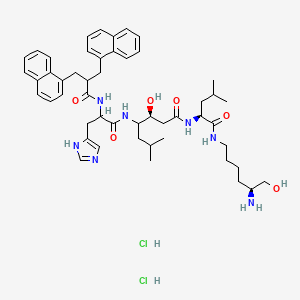
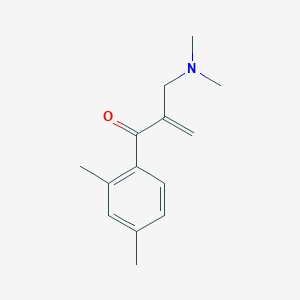
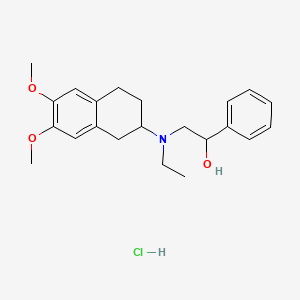
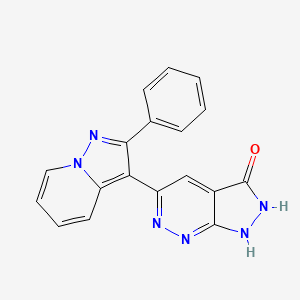
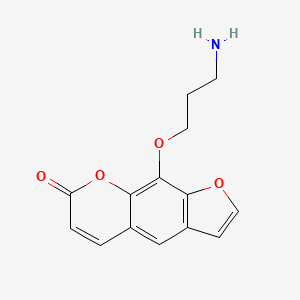
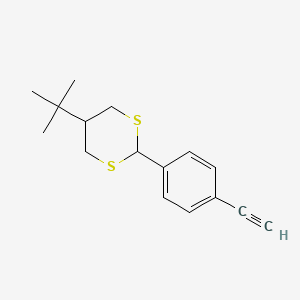
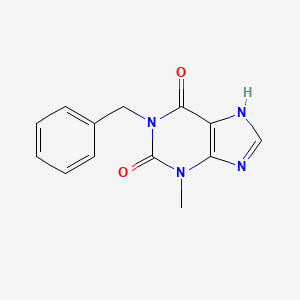
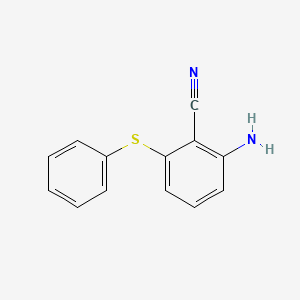
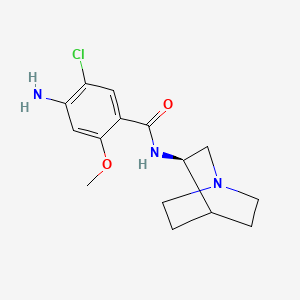
![1-Cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea;dihydrochloride](/img/structure/B3061551.png)
